molecular formula C15H16NO6P B14523718 Methyl 4-(benzylideneamino)benzoate;phosphoric acid CAS No. 62729-82-2

Methyl 4-(benzylideneamino)benzoate;phosphoric acid

Cat. No.: B14523718
CAS No.: 62729-82-2
M. Wt: 337.26 g/mol
InChI Key: PYGFPTIEJAXJLL-UHFFFAOYSA-N
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Description

Methyl 4-(benzylideneamino)benzoate;phosphoric acid is an organic compound that combines the structural features of an ester and an imine

Properties

CAS No.

62729-82-2

Molecular Formula

C15H16NO6P

Molecular Weight

337.26 g/mol

IUPAC Name

methyl 4-(benzylideneamino)benzoate;phosphoric acid

InChI

InChI=1S/C15H13NO2.H3O4P/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;1-5(2,3)4/h2-11H,1H3;(H3,1,2,3,4)

InChI Key

PYGFPTIEJAXJLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylideneamino)benzoate typically involves the condensation reaction between methyl 4-aminobenzoate and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-(benzylideneamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(benzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the imine group.

    Benzylideneaniline: Contains the imine group but lacks the ester functionality.

    Methyl benzoate: Contains the ester group but lacks the imine functionality.

Uniqueness

Methyl 4-(benzylideneamino)benzoate is unique due to the presence of both ester and imine groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

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